N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-[(4-fluorophenyl)sulfanyl]acetamide
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Overview
Description
N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-[(4-fluorophenyl)sulfanyl]acetamide is a heterocyclic compound that contains an oxadiazole ring. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry, pharmacology, and materials science.
Preparation Methods
The synthesis of N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-[(4-fluorophenyl)sulfanyl]acetamide typically involves the following steps:
Formation of the oxadiazole ring: This can be achieved by reacting an acylhydrazide with carbon disulfide in an alcoholic alkaline solution, followed by acidification of the reaction mixture.
Introduction of the dimethoxyphenyl group: This step involves the reaction of the oxadiazole intermediate with a suitable dimethoxyphenyl derivative under appropriate conditions.
Attachment of the fluorophenylsulfanyl group: The final step involves the reaction of the intermediate with a fluorophenylsulfanyl derivative to form the target compound.
Chemical Reactions Analysis
N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-[(4-fluorophenyl)sulfanyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenylsulfanyl group.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-[(4-fluorophenyl)sulfanyl]acetamide has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an antiproliferative agent against various cancer cell lines.
Pharmacology: It is being studied for its potential as an enzyme inhibitor and its interactions with biological targets.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-[(4-fluorophenyl)sulfanyl]acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and interfere with cellular processes, leading to its antiproliferative effects . The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may interact with proteins involved in cell cycle regulation and apoptosis .
Comparison with Similar Compounds
N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-[(4-fluorophenyl)sulfanyl]acetamide can be compared with other similar compounds such as:
1,3,4-Thiadiazole derivatives: These compounds also contain a five-membered heterocyclic ring and exhibit similar biological activities.
1,2,4-Oxadiazole derivatives: These compounds have a different arrangement of nitrogen and oxygen atoms in the ring but share similar chemical properties and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity .
Properties
IUPAC Name |
N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenyl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3O4S/c1-24-13-7-11(8-14(9-13)25-2)17-21-22-18(26-17)20-16(23)10-27-15-5-3-12(19)4-6-15/h3-9H,10H2,1-2H3,(H,20,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMIYVINWKUKNQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C2=NN=C(O2)NC(=O)CSC3=CC=C(C=C3)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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